molecular formula C9H7BrClNS B13328628 6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole

6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole

Cat. No.: B13328628
M. Wt: 276.58 g/mol
InChI Key: VQVZXYFVRFIKKO-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with bromine, chlorine, and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole typically involves the bromination and chlorination of 2-ethylbenzothiazole. Common synthetic pathways include:

    Diazo-coupling: This method involves the reaction of diazonium salts with benzothiazole derivatives.

    Knoevenagel Condensation: This reaction involves the condensation of aldehydes with active methylene compounds in the presence of a base.

    Biginelli Reaction: A multi-component reaction involving the condensation of urea, aldehydes, and β-keto esters.

    Microwave Irradiation: This technique accelerates the reaction process by using microwave energy.

Industrial Production Methods: Industrial production of this compound often employs one-pot multicomponent reactions, which are efficient and cost-effective. These methods minimize the use of toxic solvents and reduce the formation of side products, aligning with green chemistry principles .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium amide, thiourea.

Major Products:

Scientific Research Applications

6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its bromine and chlorine substituents enhance its reactivity and potential for further functionalization .

Biological Activity

6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article provides an in-depth examination of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique substitution pattern: a bromine atom at the 6-position, a chlorine atom at the 4-position, and an ethyl group at the 2-position of the benzothiazole ring. This specific arrangement influences its electronic and steric properties, which are critical for its biological activity.

Compound Name Structural Features Unique Properties
This compoundBromine at 6, Chlorine at 4, Ethyl at 2Notable medicinal chemistry applications
6-Bromo-2-chloro-1,3-benzothiazol-4-amineDifferent substitution patternVarying biological activity
2-Amino-6-bromobenzothiazoleAmino group instead of ethylEnhanced solubility

Biological Activities

Research indicates that benzothiazole derivatives exhibit a range of biological activities including:

  • Antimicrobial Activity : Studies have shown that benzothiazoles possess antibacterial and antifungal properties. For instance, compounds with electron-withdrawing groups like Cl and F enhance antifungal activity significantly .
  • Anticancer Properties : Several studies have identified the antiproliferative effects of benzothiazole derivatives against various cancer cell lines. For example, a derivative similar to this compound exhibited significant cytotoxicity in pancreatic cancer models .
  • Anthelmintic Effects : The presence of electron-donating groups in certain benzothiazoles has been linked to enhanced anthelminthic activity .

Antiproliferative Activity

In one study, derivatives of benzothiazoles were tested against human cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). The results indicated that certain derivatives showed moderate to high inhibitory effects on cancer cell proliferation, suggesting potential for development as anticancer agents .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that substituents on the benzothiazole ring significantly influence biological activity. For instance, the introduction of electron-donating groups at specific positions was found to enhance antimicrobial and anticancer activities. Compounds with halogen substitutions demonstrated varied potency against different cancer types .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps often include:

  • Formation of the benzothiazole ring.
  • Introduction of bromine and chlorine substituents through electrophilic aromatic substitution.
  • Alkylation to incorporate the ethyl group.

Properties

Molecular Formula

C9H7BrClNS

Molecular Weight

276.58 g/mol

IUPAC Name

6-bromo-4-chloro-2-ethyl-1,3-benzothiazole

InChI

InChI=1S/C9H7BrClNS/c1-2-8-12-9-6(11)3-5(10)4-7(9)13-8/h3-4H,2H2,1H3

InChI Key

VQVZXYFVRFIKKO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2Cl)Br

Origin of Product

United States

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